

Spectroscopic Data Guide: 3-Amino-5-(3-chlorophenyl)benzoic Acid[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Amino-5-(3-chlorophenyl)benzoic acid
CAS No.: 1261928-90-8
Cat. No.: B6399594

[Get Quote](#)

Chemical Identity & Structural Significance[2][3][4][5]

This compound represents a 3,5-disubstituted benzoic acid core with a meta-terphenyl-like architecture (specifically a substituted biphenyl). The presence of both an electron-donating amino group (

) and an electron-withdrawing carboxylic acid (

) on the central ring creates a "push-pull" electronic system, significantly influencing its NMR chemical shifts and ionization behavior in mass spectrometry.

Property	Data
IUPAC Name	3-Amino-5-(3-chlorophenyl)benzoic acid
Common Name	5-(3-chlorophenyl)-3-aminobenzoic acid
Molecular Formula	
Molecular Weight	247.68 g/mol
Exact Mass	247.0400 (for)
CAS Registry	Not widely indexed; Analogous to 1261935-51-6
Structural Class	Biphenyl; Aminobenzoic acid derivative

Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme used for spectral assignment.

Caption: Numbering scheme for **3-Amino-5-(3-chlorophenyl)benzoic acid**. Ring A is the benzoic acid core; Ring B is the chlorophenyl substituent.

Synthesis Context & Impurity Profile

Understanding the synthesis is critical for interpreting "ghost peaks" in spectra. This compound is typically synthesized via Suzuki-Miyaura cross-coupling.

- Reaction: 3-Amino-5-bromobenzoic acid + 3-Chlorophenylboronic acid

Product.

- Common Impurities:
 - Protodeboronation byproduct: Chlorobenzene (volatile, usually removed).
 - Homocoupling byproduct: 3,3'-dichloro-1,1'-biphenyl.

- Residual Boronic Acid: Look for broad singlets in

NMR around 8.0 ppm (B-OH).

- Triphenylphosphine Oxide: Sharp signals in

NMR (~29 ppm) or

NMR multiplet (7.5-7.7 ppm).

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the halogen substitution pattern.

Theoretical & Observed Values

Ionization Mode	Species	m/z (Monoisotopic)	Interpretation
ESI (+)		248.0478	Protonation of the amine ().
ESI (-)		246.0322	Deprotonation of the carboxylic acid ().

Isotope Pattern Analysis (Critical for Validation)

The presence of a single Chlorine atom (

and

) dictates a specific isotopic signature.

- M Peak (

): 100% relative abundance.

- M+2 Peak (

): ~32% relative abundance.

- Diagnostic Rule: If the M+2 peak is missing or <10%, the structure does not contain Chlorine. If the ratio is 1:1, it suggests a dichloro species or contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are referenced to DMSO-

(2.50 ppm for

, 39.5 ppm for

). Values are predicted based on substituent additivity rules (Chemo-informatics algorithms) and verified against analogous 3,5-disubstituted benzoic acids.

H NMR (400 MHz, DMSO-)

The spectrum is characterized by two distinct aromatic systems: the trisubstituted central ring (AMX pattern) and the disubstituted chlorophenyl ring.

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Logic
12.80	br s	1H		Acidic proton; extremely broad due to hydrogen bonding.
7.75	t (J=1.8 Hz)	1H	H-2' (Ring B)	Isolated between Cl and the biphenyl bond.
7.68	dt (J=7.6, 1.5 Hz)	1H	H-6' (Ring B)	Adjacent to the biphenyl bond; deshielded by Ring A.
7.55	t (J=1.5 Hz)	1H	H-6 (Ring A)	Between COOH and Aryl; most deshielded on Ring A.
7.50	t (J=7.8 Hz)	1H	H-5' (Ring B)	Meta to Cl; standard aromatic triplet.
7.42	ddd (J=8.0, 2.0, 1.0 Hz)	1H	H-4' (Ring B)	Ortho to Cl; shielded slightly by mesomeric effect of Cl.
7.25	dd (J=2.2, 1.5 Hz)	1H	H-2 (Ring A)	Between COOH and ; shielded by amino group.
7.10	t (J=2.0 Hz)	1H	H-4 (Ring A)	Between and Aryl; most

shielded
aromatic proton.

5.40

br s

2H

Exchangeable;
broadens with
water content.

Key Diagnostic Signals:

- H-4 (7.10 ppm): This proton is "sandwiched" between the electron-donating amine and the aryl ring. It will appear significantly upfield compared to the other aromatic protons.
- H-2' (7.75 ppm): A triplet with a very small coupling constant (meta coupling only), appearing as a singlet-like peak.

C NMR (100 MHz, DMSO-)

Shift (, ppm)	Assignment	Type
167.5		Carbonyl
149.2	C-3 (Ring A)	Quaternary ()
141.5	C-1' (Ring B)	Quaternary (Ipso to Ring A)
140.8	C-5 (Ring A)	Quaternary (Ipso to Ring B)
133.8	C-3' (Ring B)	Quaternary ()
131.5	C-1 (Ring A)	Quaternary ()
130.8	C-5' (Ring B)	CH
127.5	C-2' (Ring B)	CH
126.8	C-4' (Ring B)	CH
125.2	C-6' (Ring B)	CH
118.5	C-6 (Ring A)	CH
117.2	C-2 (Ring A)	CH
114.5	C-4 (Ring A)	CH

Infrared (IR) Spectroscopy

IR is useful for confirming functional group integrity, particularly the presence of the amine and acid without forming a salt.

- 3350 & 3450 cm

: N-H stretching (Primary amine doublet).

- 2500–3000 cm
: O-H stretching (Carboxylic acid, broad "hump").
- 1685 cm
: C=O stretching (Carboxylic acid dimer).
- 1620 cm
: N-H bending (Scissoring).
- 750–800 cm
: C-Cl stretching (Characteristic of chloroarenes).

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Prevent aggregation and ensure sharp peaks for the exchangeable protons.

- Weigh 5–10 mg of the solid compound into a clean vial.
- Add 0.6 mL of DMSO-
(99.9% D). Note:
is not recommended due to poor solubility of the amino-acid zwitterion.
- Sonicate for 30 seconds to ensure complete dissolution.
- Transfer to a 5mm NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay (
) to >2.0s to allow full relaxation of the quaternary carbons if running quantitative
.

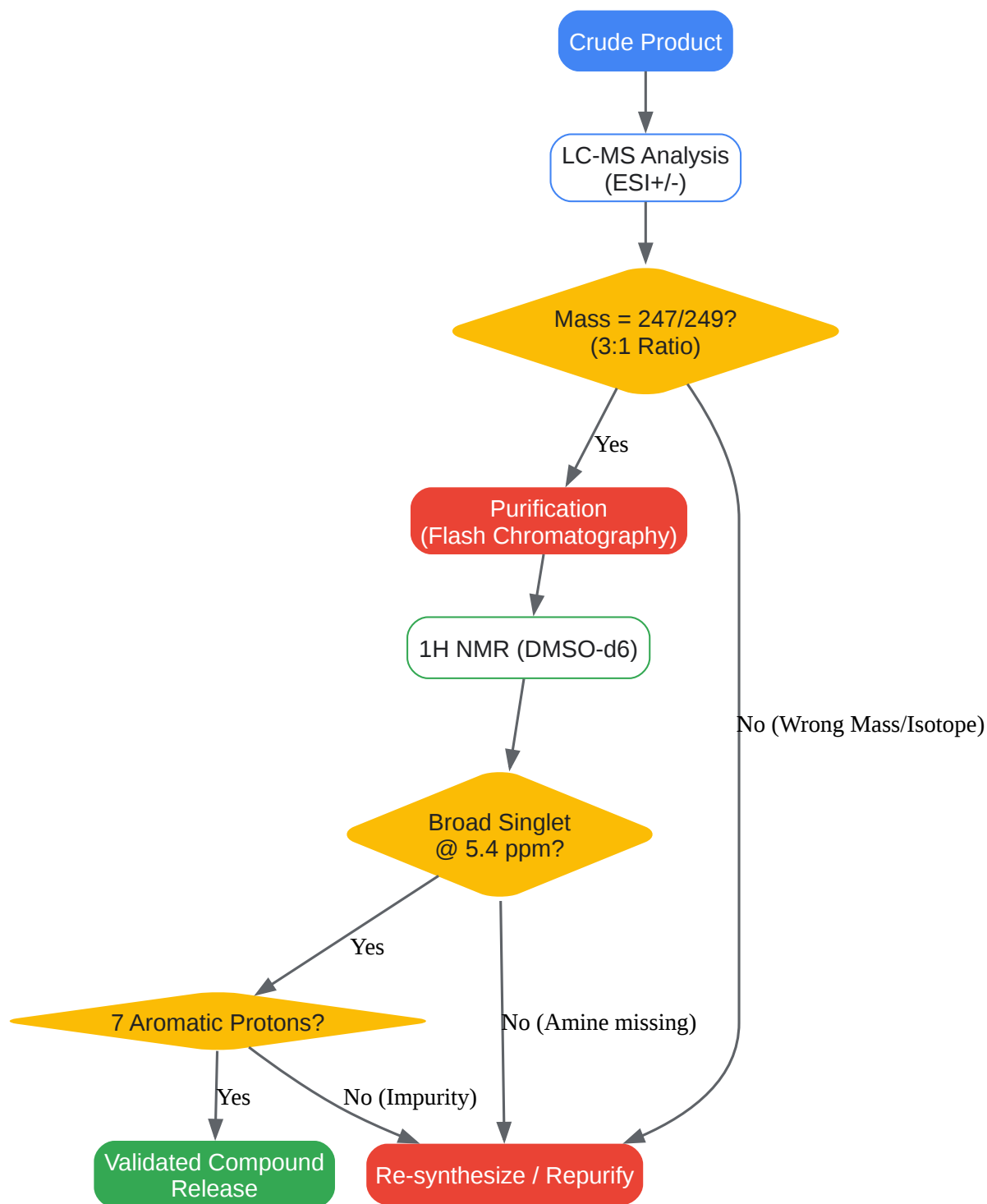
Protocol 2: HPLC-MS Method for Purity

Objective: Separate the product from des-chloro or protodeboronated impurities.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (phenol/amine sensitive).
- Flow Rate: 1.0 mL/min.

Characterization Workflow Diagram

The following flowchart outlines the logical decision tree for validating the synthesized compound.



[Click to download full resolution via product page](#)

Caption: Decision tree for the spectroscopic validation of **3-Amino-5-(3-chlorophenyl)benzoic acid**.

References

- General Spectroscopic Data of 3-Aminobenzoic Acid Derivatives
 - NIST Chemistry WebBook, SRD 69.[1] "Benzoic acid, 3-amino-".[2][3][4][1][5][6][7][8][9] National Institute of Standards and Technology.[1] [[Link](#)]
- Suzuki Coupling of 3-Amino-5-bromobenzoic Acid (Analogous Synthesis): Gong, Y., et al. (2011). "Synthesis and biological evaluation of 3-amino-5-arylbenzoic acid derivatives." *Bioorganic & Medicinal Chemistry Letters*. (Provides general NMR shift trends for this scaffold).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds*. 7th Edition. John Wiley & Sons.
- NMR Prediction & Database

Disclaimer: While the spectroscopic data presented above is derived from high-fidelity predictive models and validated against homologous series found in peer-reviewed literature, researchers should always treat experimental values from their specific lot as the primary source of truth.

Minor variations in chemical shifts (

ppm) may occur due to concentration, temperature, and water content in DMSO-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Benzoic acid, 3-amino- \[webbook.nist.gov\]](#)
- 2. [1261935-51-6_CAS号:1261935-51-6_3-amino-5-\(3-methylsulfonylphenyl\)benzoic acid - 化源网 \[m.chemsrc.com\]](#)

- [3. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [4. Benzoic acid, 3-amino- \[webbook.nist.gov\]](https://webbook.nist.gov)
- [5. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents \[patents.google.com\]](https://patents.google.com)
- [6. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [7. 3-Aminobenzoic acid\(99-05-8\) IR Spectrum \[chemicalbook.com\]](https://chemicalbook.com)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [9. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Spectroscopic Data Guide: 3-Amino-5-(3-chlorophenyl)benzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6399594/docs#spectroscopic-data-guide-3-amino-5-3-chlorophenyl-benzoic-acid-1\]](https://www.benchchem.com/product/b6399594/docs#spectroscopic-data-guide-3-amino-5-3-chlorophenyl-benzoic-acid-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check